

Comprehensive Guide to Quizalofop-P Residue Trials for MRL Establishment

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Compound Focus: Quizalofop-P

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Introduction to Quizalofop-P and Regulatory Context

Quizalofop-P is an aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial grasses in various crops including **soybeans, sunflower, potatoes, and cotton**. It exists in several ester variants such as **quizalofop-P-ethyl, quizalofop-P-tefuryl, and propaquizafop**, which rapidly hydrolyze to the corresponding acid (quizalofop) in plants [1] [2]. The establishment of **Maximum Residue Limits (MRLs)** is essential for ensuring food safety while facilitating agricultural production and international trade.

The **regulatory landscape** for **Quizalofop-P** varies across jurisdictions. The **European Food Safety Authority (EFSA)** conducts comprehensive MRL reviews under Article 12 of Regulation (EC) No 396/2005, while countries like China implement MRLs through national standards such as **GB 2763** [1] [2] [3]. Recent developments include the **2025 Chinese Pharmacopoeia**, which has expanded pesticide residue testing requirements for herbal medicines, reflecting the growing emphasis on comprehensive safety monitoring [4] [5].

Residue Definitions and Metabolism

Regulatory Residue Definitions

The residue definition for **Quizalofop-P** variants in plant products has been standardized across regulatory frameworks:

- **Enforcement residue definition:** "The sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" [2]
- **Risk assessment residue definition:** Same as enforcement definition [2]
- **Applicability:** Primary crops (all groups), rotational crops, and processed products [2]

Metabolic Pathways

The metabolic pathway of **Quizalofop-P** esters in plants follows a consistent pattern:

- **Rapid hydrolysis** of parent esters to quizalofop acid
- Formation of **phenoxy metabolites** at lower concentrations
- **Conjugate formation** with plant matrix components

Table: **Quizalofop-P** Metabolic Pathway in Plants

Compound	Detection Frequency	Relative Concentration	Toxicological Significance
Parent esters (quizalofop-P-ethyl, etc.)	Transient, pre-harvest	Low at harvest	Active herbicide
Quizalofop acid	Consistently present at harvest	High	Toxicologically relevant
Phenoxy metabolites	Variable	Low-Moderate	Under review
Conjugates	Always present	Variable	Included in residue definition

Experimental Design for Residue Trials

Field Trial Design

Key principles for conducting residue trials follow **Good Agricultural Practices (GAP)** and align with intended use patterns:

- **Geographical distribution:** Trials should represent major growing regions for each crop
- **Number of trials:** Minimum of **8 trials** per crop under NEU (Northern European) conditions or **4 trials** under SEU (Southern European) conditions [2]
- **Application parameters:** Follow maximum **label rates**, maximum number of applications, and shortest **pre-harvest intervals (PHI)**
- **Control plots:** Must be included for background correction

Sample Collection and Preparation

Sample collection procedures must ensure representative sampling:

- **Collection time:** At normal harvest maturity
- **Sample size:** Sufficient raw agricultural commodity (RAC) for processing and analysis
- **Processing requirements:** For certain commodities, processing studies may be required if significant residues are expected

Analytical Methods and Validation

Approved Analytical Methods

High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for **Quizalofop-P** residue determination [2]. The method must be **validated** for each commodity type to demonstrate reliability and accuracy.

Table: Analytical Method Performance Characteristics

Parameter	Requirement	Typical Performance
Limit of Quantification (LOQ)	≤0.01 mg/kg	0.01 mg/kg for most commodities [2]

Parameter	Requirement	Typical Performance
Accuracy (Recovery)	70-120%	80-110% for most matrices
Precision (RSD)	≤20%	Typically 5-15%
Linearity	$R^2 \geq 0.99$	Typically $R^2 \geq 0.995$
Specificity/Selectivity	No interference	Demonstrated via blank controls

Method Validation for Animal Commodities

For animal commodities, specific validation requirements include:

- **Hydrolysis efficiency** must be demonstrated for conjugates
- Validation in **multiple tissue types** (muscle, liver, eggs, etc.)
- **Extraction efficiency** studies for different matrix types [1]

Rapid Screening Methods

Gold nanoparticle-based lateral flow immunoassay (AuNP-LFIA) has been developed for rapid screening of **Quizalofop-P-ethyl** with the following characteristics [3]:

- **Visual limit of detection:** 10 ng/mL
- **Complete inhibition concentration:** 250 ng/mL
- **Analysis time:** <8 minutes
- **Cross-reactivity:** Minimal with related compounds (imazethapyr, haloxyfop-p-methyl, etc.)

Processing and Environmental Fate Studies

Processing Studies

The effect of processing on **Quizalofop-P** residues has been investigated through hydrolysis studies:

- **Pasteurization conditions:** No significant degradation

- **Baking/brewing/boiling:** No significant degradation
- **Sterilization conditions:** Partial hydrolysis of esters to quizalofop acid [2]
- **Hydrolytic stability:** Quizalofop acid demonstrates stability under processing conditions

Rotational Crop Studies

Confined rotational crop studies inform potential residue carryover:

- **Study crops:** Sugar beets, lettuces, cotton seeds, peanuts, and wheat
- **Application rate:** Twice the intended application rate
- **Key finding:** No significant residues expected in rotational crops when applied according to GAP [2]

The following diagram illustrates the complete workflow for MRL establishment, integrating the various experimental components:

Risk Assessment Protocol

Toxicological Reference Values

The consumer risk assessment for **Quizalofop-P** utilizes the **lowest toxicological reference values** across all ester variants, expressed as quizalofop equivalents:

- **Acceptable Daily Intake (ADI):** 0.0083 mg/kg body weight per day
- **Acute Reference Dose (ARfD):** 0.08 mg/kg body weight [2]

Dietary Exposure Assessment

The dietary risk assessment follows standardized protocols:

- **Calculation model:** EFSA Pesticide Residues Intake Model (PRiMo) revision 3.1
- **Input parameters:**
 - **STMR (Supervised Trials Median Residue):** Median residue from trials
 - **HR (Highest Residue):** Highest residue from trials
- **Exposure scenarios:**
 - **Chronic exposure:** Long-term intake based on STMR

- **Acute exposure:** Short-term intake based on HR [2]

Risk Characterization

The risk assessment concludes that when **Quizalofop-P**-tefuryl is used according to reported agricultural practices:

- **Short-term intake:** Unlikely to present consumer health risk
- **Long-term intake:** Unlikely to present consumer health risk
- **Overall conclusion:** No consumer health risk identified [1] [2]

Data Gaps and Future Research Needs

Several data gaps have been identified in current **Quizalofop-P** residue assessments:

- **Plant metabolism impact on isomer ratio:** Not fully investigated
- **Toxicological relevance of phenoxy metabolites:** To be reconsidered under renewal process
- **Extraction efficiency validation:** Only partially addressed for animal commodities [1] [2]

Conclusion

The establishment of scientifically robust MRLs for **Quizalofop-P** requires **comprehensive residue trials** following **validated analytical methods** and **rigorous risk assessment**. The protocols outlined in this document provide researchers with the necessary framework to generate data that meets global regulatory standards. Ongoing research should address identified data gaps to further refine the understanding of **Quizalofop-P** residue behavior and potential consumer exposure.

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